molecular formula C13H8FNO2S B10912603 2-[(5-fluorothiophen-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

2-[(5-fluorothiophen-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B10912603
M. Wt: 261.27 g/mol
InChI Key: VAZWOFIXNDHNDK-UHFFFAOYSA-N
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Description

    2-[(5-fluorothiophen-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione: , also known as Y6 , is a compound with the following chemical formula:

    C20H12F2N2O2S2\text{C}_{20}\text{H}_{12}\text{F}_2\text{N}_2\text{O}_2\text{S}_2C20​H12​F2​N2​O2​S2​

    .
  • It features a fused isoindole ring system with a fluorothiophene side group.
  • Y6 has garnered interest due to its applications in organic solar cells (OSCs) and other optoelectronic devices.
  • Preparation Methods

      Synthetic Routes: Y6 can be synthesized through various routes, including multistep organic synthesis.

      Reaction Conditions: The exact conditions depend on the specific synthetic pathway, but they typically involve coupling reactions, cyclizations, and functional group transformations.

      Industrial Production: While Y6 is not yet produced industrially at large scale, research efforts focus on scalable and efficient synthesis methods.

  • Chemical Reactions Analysis

      Reactivity: Y6 undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products depend on the specific reaction, but they often involve modifications of the fluorothiophene or isoindole moieties.

  • Scientific Research Applications

      Organic Solar Cells: Y6 serves as an electron acceptor material in OSCs due to its favorable energy levels and efficient charge transport properties.

      Photodetectors: Y6-based devices exhibit excellent photoresponse characteristics.

      Light-Emitting Diodes (LEDs): Y6 derivatives have been explored for electroluminescent applications.

  • Mechanism of Action

    • Y6’s mechanism involves efficient energy transfer from donor materials (e.g., polymeric donors like PM6) to Y6.
    • The long-range energy transfer assists excitons to reach the preferred Y6/PM6 interfaces, enhancing OSC performance.
  • Comparison with Similar Compounds

      Similar Compounds: Y6 belongs to the family of non-fullerene acceptors (NFAs) used in OSCs.

      Uniqueness: Y6 stands out due to its fluorothiophene side group and isoindole core, contributing to its favorable properties.

    Properties

    Molecular Formula

    C13H8FNO2S

    Molecular Weight

    261.27 g/mol

    IUPAC Name

    2-[(5-fluorothiophen-2-yl)methyl]isoindole-1,3-dione

    InChI

    InChI=1S/C13H8FNO2S/c14-11-6-5-8(18-11)7-15-12(16)9-3-1-2-4-10(9)13(15)17/h1-6H,7H2

    InChI Key

    VAZWOFIXNDHNDK-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(S3)F

    Origin of Product

    United States

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